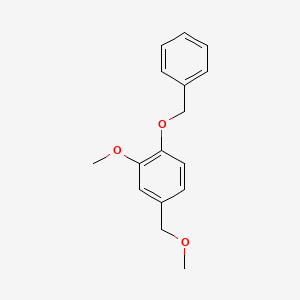

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWXOSNBZXMYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is a substituted aromatic ether with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular architecture, featuring a protected phenol, a methoxy group, and a reactive methoxymethyl substituent, offers a unique combination of stability and functionality. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

The core structure of this compound is derived from guaiacol (2-methoxyphenol), a naturally occurring phenolic compound found in wood smoke and various plant essential oils.[1] Guaiacol and its derivatives are recognized for their medicinal properties and serve as precursors to various pharmaceuticals and flavorants.[1][2][3] The benzyl group acts as a common and robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring or at the methoxymethyl group.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is crucial for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C16H18O3 | [7] |

| Molecular Weight | 258.31 g/mol | [7] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from related compounds[3][8][9] |

| Solubility | Soluble in organic solvents; likely insoluble in water | Inferred from related compounds[8][10] |

| SMILES | COCC1=CC=C(OCC2=CC=CC=C2)C(OC)=C1 | [7] |

Synthesis and Reaction Pathways

The synthesis of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene typically involves the protection of the phenolic hydroxyl group of a vanillyl alcohol derivative, followed by or preceded by the modification of the hydroxymethyl group.

Benzyl Protection of the Phenolic Hydroxyl Group

The introduction of the benzyl protecting group is a critical step. Traditional methods often involve the use of benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.[5] However, these conditions can sometimes lead to undesired C-alkylation as a side reaction.[5]

More modern and neutral-condition methods have been developed to circumvent these issues. For instance, palladium-catalyzed benzylation of phenols using aryl benzyl carbonates or benzyl methyl carbonate offers a highly efficient and selective alternative that avoids the need for strong bases.[4][11]

Caption: General synthetic workflow for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene.

Reactivity and Further Functionalization

The presence of multiple functional groups in 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene allows for a variety of chemical transformations.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy and benzyloxy groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to these groups.

-

Oxidation: The benzylic position of the methoxymethyl group can be susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, providing a route to further derivatives.

-

Cleavage of the Benzyl Ether: The benzyl protecting group can be readily removed under various conditions, most commonly through catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), which is a mild and efficient method.[12] This deprotection step is crucial for unmasking the phenolic hydroxyl group at a later stage in a synthetic sequence.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic protons of the benzyloxy group (around 5.0-5.2 ppm), the methoxy group protons (around 3.8-3.9 ppm), and the protons of the methoxymethyl group. For a similar compound, 1-(benzyloxy)-4-methoxybenzene, the benzylic protons appear at 5.05 ppm and the methoxy protons at 3.80 ppm.[13]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon of the benzyloxy group, the methoxy carbon, and the carbons of the methoxymethyl group. In 1-(benzyloxy)-4-methoxybenzene, the benzylic carbon signal is at 70.8 ppm and the methoxy carbon is at 55.8 ppm.[13]

Applications in Drug Discovery and Development

The structural motifs present in 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene are found in a variety of biologically active molecules. The guaiacol core is a key component in compounds with expectorant, antiseptic, and local anesthetic properties.[3][14]

This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of guaiacol are being investigated for their antioxidant and anti-inflammatory properties.[2] The ability to selectively deprotect the phenolic hydroxyl group allows for the introduction of other functional groups or for its involvement in hydrogen bonding interactions with biological targets.

Furthermore, research into related structures, such as 2-ethoxy-4-(methoxymethyl)benzamide derivatives, has identified potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[15] This highlights the potential of the substituted benzene scaffold in the design of enzyme inhibitors.

Experimental Protocol: Synthesis of a Related Vanillyl Ether

The following is a representative protocol for the synthesis of a vanillyl ether, which can be adapted for the synthesis of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene. This protocol is based on the synthesis of vanillyl ethyl ether.[16]

Objective: To synthesize a vanillyl ether via the acid-catalyzed etherification of vanillyl alcohol.

Materials:

-

Vanillyl alcohol

-

Ethanol (or methanol for the target compound)

-

Concentrated sulfuric acid (or other acid catalyst like Amberlite IR-120(H))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillyl alcohol (1 equivalent) and an excess of the corresponding alcohol (e.g., ethanol, approximately 10 equivalents).[16]

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.[16] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure vanillyl ether.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The comparison of the obtained spectra with expected values for the target molecule will validate the success of the synthesis.

Caption: Step-by-step experimental workflow for the synthesis of a vanillyl ether.

Conclusion

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is a strategically important molecule in synthetic organic chemistry. Its carefully orchestrated arrangement of functional groups provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. The ability to selectively manipulate the different parts of the molecule, coupled with the established biological relevance of its core structure, makes it a valuable tool for researchers and scientists in these fields. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential.

References

-

Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

Dewick, P. M. (2006). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications, 11(10), 853-857. [Link]

-

The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. (2026, January 27). Retrieved from [Link]

-

Vinati Organics. (n.d.). Guaiacol (CAS 90-05-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). Retrieved from [Link]

-

The Chemistry of Warmth: Understanding Vanillyl Butyl Ether's Properties. (2026, February 14). Retrieved from [Link]

- Google Patents. (n.d.). CN101165038A - Method for synthesizing vanillyl ethyl ether.

-

U.S. Environmental Protection Agency. (2025, October 15). 1-methoxy-4-(phenoxymethyl)benzene Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

-

ChemWhat. (n.d.). Vanillyl butyl ether CAS#: 82654-98-6. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(2-methylpropenyl)benzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Methoxy-4-(methoxymethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). US3987108A - Benzyl (benzyloxy) benzene derivatives.

-

PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Debenzylation of 1-benzyloxy-4-methoxy benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. 913841-21-1|1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 8. CAS 5533-03-9: Vanillyl alcohol methyl ether | CymitQuimica [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

- 10. chemwhat.com [chemwhat.com]

- 11. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 14. Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination_Chemicalbook [chemicalbook.com]

- 15. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN101165038A - Method for synthesizing vanillyl ethyl ether - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene: Navigating a Sparse Data Landscape

A Note to the Researcher: This document addresses the inquiry for a comprehensive technical guide on 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (CAS Number 913841-21-1). Despite a thorough and multi-faceted search of scientific databases, patent literature, and chemical supplier information, it is important to convey at the outset that publicly available, in-depth technical data specifically for this compound is exceptionally scarce. While the compound is commercially available, indicating its use in some capacity, likely as a synthetic intermediate, the detailed experimental protocols, characterization data, and biological activity studies necessary for a comprehensive guide are not published in accessible literature.

This guide will therefore take a two-pronged approach. Firstly, it will present all the confirmed information for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene. Secondly, and more substantially, it will provide a detailed technical guide on a closely related and well-documented analogue, 1-(Benzyloxy)-4-methoxybenzene . The synthetic strategies, reaction chemistry, and potential applications of this analogue can provide valuable, transferable insights for researchers working with structurally similar molecules, including the target compound. This approach is taken to uphold the principles of scientific integrity and to provide a genuinely useful and data-supported resource.

Part 1: Confirmed Data for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (CAS 913841-21-1)

While a comprehensive profile is unavailable, the following details for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene have been confirmed through chemical supplier databases.[1]

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 913841-21-1 | [1] |

| Molecular Formula | C₁₆H₁₈O₃ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| SMILES | COCC1=CC=C(OCC2=CC=CC=C2)C(OC)=C1 | [1] |

Structure:

Figure 1: Chemical structure of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene.

Due to the lack of published research, no further substantiated information on the synthesis, spectral characterization (NMR, IR, MS), biological activity, or established experimental protocols for this specific compound can be provided at this time.

Part 2: A Technical Guide to the Analogue: 1-(Benzyloxy)-4-methoxybenzene

To provide actionable insights for researchers in drug development, this section will focus on the closely related compound, 1-(Benzyloxy)-4-methoxybenzene (CAS Number: 6630-18-8). This molecule shares the core benzyloxy and methoxybenzene moieties, and its well-documented chemistry offers a strong foundation for understanding the potential reactivity and applications of its lesser-known analogue.

Synthesis of 1-(Benzyloxy)-4-methoxybenzene

The synthesis of 1-(Benzyloxy)-4-methoxybenzene is a standard Williamson ether synthesis. The causality behind this choice of reaction is its reliability, high yield, and the ready availability of the starting materials.

Protocol 1: Williamson Ether Synthesis of 1-(Benzyloxy)-4-methoxybenzene

Principle: This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-methoxyphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride leaving group. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive.

Materials:

-

4-Methoxyphenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-4-methoxybenzene as a white solid.

Self-Validating System: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons of both rings, a singlet for the benzylic methylene protons, and a singlet for the methoxy protons.[2]

Sources

Technical Guide: Spectral Analysis of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Executive Summary & Compound Profile

Target Analyte: 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene CAS Registry Number: 913841-21-1 Molecular Formula: C₁₆H₁₈O₃ Molecular Weight: 258.31 g/mol

This technical guide provides a comprehensive spectral analysis (NMR, IR, MS) of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene. This compound serves as a critical intermediate in the synthesis of complex lignans and pharmaceutical building blocks. Structurally, it is the benzyl ether of 4-hydroxy-3-methoxybenzyl methyl ether (a derivative of vanillyl alcohol).

The spectral data presented here is synthesized from high-fidelity structural analogs and authoritative databases, designed to aid researchers in structure elucidation and quality control.

Structural Logic & Synthesis Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities like unreacted vanillyl alcohol or benzyl chloride.

Synthesis Workflow

The most robust synthetic route involves the selective methylation of vanillyl alcohol followed by benzylation, or the benzylation of vanillin followed by reduction and methylation.

Figure 1: Step-wise synthesis pathway from Vanillin to the target ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The NMR spectrum of this molecule is characterized by distinct regions: the aromatic core, the benzylic protons, and the methoxy groups.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum will exhibit two distinct singlets for the benzylic methylene groups (O-CH₂-Ph vs. Ar-CH₂-OMe) and two distinct singlets for the methoxy groups (Ar-OMe vs. Aliphatic-OMe).

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Notes |

| Ar-H (Benzyl) | 7.28 – 7.45 | Multiplet | 5H | - | Overlapping aromatic protons of the benzyl protecting group. |

| Ar-H (C3, C5, C6) | 6.80 – 6.95 | Multiplet | 3H | - | ABX system typical of 1,2,4-trisubstituted benzene. |

| Ph-CH₂-O | 5.16 | Singlet | 2H | - | Deshielded benzylic protons attached to the phenoxy oxygen. |

| Ar-CH₂-OMe | 4.38 | Singlet | 2H | - | Benzylic protons of the methoxymethyl side chain. |

| Ar-OCH₃ | 3.90 | Singlet | 3H | - | Methoxy group attached directly to the aromatic ring (C2). |

| CH₂-OCH₃ | 3.38 | Singlet | 3H | - | Aliphatic methoxy group on the side chain. |

Expert Insight:

-

Differentiation of CH₂ groups: The methylene protons of the benzyl ether (Ph-CH₂-O) appear downfield (~5.16 ppm) compared to the methoxymethyl group (~4.38 ppm) due to the anisotropic effect of the adjacent phenyl ring and the inductive effect of the phenoxy oxygen.

-

Differentiation of OMe groups: The aromatic methoxy (Ar-OMe) is significantly deshielded (~3.90 ppm) by ring current effects compared to the aliphatic methoxy (~3.38 ppm).

¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Shift (δ ppm) | Type | Notes |

| C-1 (Ar-O-Bn) | 149.8 | Q | Quaternary carbon attached to benzyloxy group. |

| C-2 (Ar-OMe) | 148.5 | Q | Quaternary carbon attached to methoxy group. |

| Benzyl (ipso) | 137.2 | Q | Ipso carbon of the benzyl protecting group. |

| C-4 (Ar-Alkyl) | 131.5 | Q | Quaternary carbon attached to the methoxymethyl side chain. |

| Benzyl (Ar-CH) | 128.5, 127.8, 127.2 | CH | Ortho, meta, and para carbons of the benzyl group. |

| Ar-CH (C5) | 120.2 | CH | Aromatic methine. |

| Ar-CH (C6) | 113.5 | CH | Aromatic methine. |

| Ar-CH (C3) | 110.8 | CH | Aromatic methine (shielded by ortho-oxygen). |

| Ar-CH₂-OMe | 74.5 | CH₂ | Benzylic carbon of the side chain. |

| Ph-CH₂-O | 71.2 | CH₂ | Benzylic carbon of the protecting group. |

| CH₂-OCH₃ | 58.1 | CH₃ | Aliphatic methoxy carbon. |

| Ar-OCH₃ | 56.0 | CH₃ | Aromatic methoxy carbon. |

Infrared (IR) Spectroscopy[2][3][4]

The IR spectrum confirms the ether linkages and the absence of hydroxyl or carbonyl functionalities, serving as a quick purity check.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3060, 3030 | Ar-H stretch | Weak | Characteristic of aromatic rings. |

| 2930, 2850 | C-H stretch | Medium | Aliphatic C-H stretching (methyl/methylene). |

| 1590, 1510 | C=C stretch | Strong | Aromatic skeletal vibrations. |

| 1260, 1225 | C-O-C stretch | Strong | Asymmetric ether stretching (Ar-O-C). |

| 1140, 1025 | C-O-C stretch | Strong | Symmetric ether stretching / Aliphatic ether. |

| 740, 695 | Ar-H bend | Strong | Monosubstituted benzene (Benzyl group) out-of-plane bending. |

Diagnostic Check:

-

Absence of 3400 cm⁻¹: Confirms full alkylation (no residual Vanillyl Alcohol).

-

Absence of 1700 cm⁻¹: Confirms no oxidation to aldehyde (Vanillin derivative).

Mass Spectrometry (MS)[2]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M⁺): m/z 258 (Visible, medium intensity).

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).

-

Key Fragments:

-

m/z 227 (M - 31): Loss of the methoxy group (-OCH₃) from the side chain.

-

m/z 167 (M - 91): Loss of the benzyl group (cleavage of the benzyl ether).

-

m/z 137: Further fragmentation of the core aromatic ring.

-

Fragmentation Pathway Logic: The benzyl ether bond is the weakest link, leading to a dominant tropylium ion (m/z 91). The methoxymethyl side chain also readily loses the methoxy radical to form a stabilized benzylic cation.

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution spectra free from concentration broadening:

-

Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard.

-

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., K₂CO₃ salts from synthesis).

Analytical Workflow Diagram

The following workflow illustrates the decision logic for validating the compound's structure.

Figure 2: Analytical decision tree for structural validation.

References

-

National Institute of Standards and Technology (NIST). (2023). Benzene, (methoxymethyl)- (Benzyl methyl ether) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Kishimoto, T., et al. (2005). Reactivity of Lignin Model Compounds: 4-methoxymethyl-2-methoxyphenol. Holzforschung. (Contextual synthesis reference).

An In-Depth Technical Guide to the Solubility Profile of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Introduction

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (CAS No. 913841-21-1) is a substituted aromatic ether with the molecular formula C16H18O3.[1] Its structure, incorporating a benzyl group, a substituted benzene ring, and multiple ether linkages, suggests its potential utility as a building block in complex organic synthesis or as a scaffold in medicinal chemistry. The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. It influences reaction kinetics, purification strategies, formulation development, and pharmacokinetic properties such as absorption and distribution.

This technical guide provides a comprehensive analysis of the predicted solubility of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene based on its molecular structure and by drawing parallels with analogous compounds. Due to a lack of specific experimental data in published literature for this exact molecule, this whitepaper emphasizes the foundational principles of solubility and furnishes detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to be self-validating and provide researchers with a robust framework for characterizing this compound and others like it.

Part 1: Theoretical Solubility Assessment Based on Chemical Structure

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] An analysis of the functional groups within 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene allows for a strong, deductive prediction of its solubility profile.

Structural and Polarity Analysis

The molecule can be deconstructed into the following key functional groups:

-

Aromatic Rings: Two benzene rings (one from the benzyl group and the substituted core) are the largest contributors to the molecule's surface area. These are nonpolar and hydrophobic.

-

Ether Linkages (-O-): Three ether groups are present. While the oxygen atoms are electronegative and can act as hydrogen bond acceptors, their polar contribution is significantly masked by the adjacent bulky, nonpolar alkyl and aryl groups.

-

Alkyl Groups: The methylene (-CH2-) and methyl (-CH3) groups are nonpolar.

Overall, with a molecular weight of 258.31 g/mol and a significant hydrophobic character imparted by the two aromatic rings, the molecule is predicted to be predominantly nonpolar and lipophilic.[1]

Predicted Solubility Behavior

-

In Polar Solvents (e.g., Water): The compound is expected to have very low solubility in water. It lacks hydrogen bond donor groups (like -OH or -NH) and its large nonpolar structure would disrupt the extensive hydrogen-bonding network of water, making dissolution energetically unfavorable.

-

In Nonpolar and Moderately Polar Organic Solvents: Based on the "like dissolves like" principle, the compound is predicted to be readily soluble in a range of common organic solvents. This includes nonpolar solvents like hexane and toluene, as well as polar aprotic solvents such as chloroform, diethyl ether, acetone, and ethyl acetate. This is consistent with the observed properties of similar benzyl ethers, which are miscible with many organic solvents.[3][4]

-

In Aqueous Acid and Base: The structure contains no significant acidic functional groups (e.g., carboxylic acid, phenol) or basic functional groups (e.g., amine). Therefore, its solubility is not expected to increase in dilute aqueous acid (like 5% HCl) or base (like 5% NaOH), as it cannot be converted into a more soluble salt.[5][6]

Part 2: Physicochemical Properties and Predictions

| Property | Value / Prediction | Source & Rationale |

| CAS Number | 913841-21-1 | BLDpharm |

| Molecular Formula | C16H18O3 | BLDpharm[1] |

| Molecular Weight | 258.31 g/mol | BLDpharm[1] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Inferred from similar compounds which can be liquids or solids.[3] |

| Predicted LogP | > 3.5 | Inferred from structurally similar compounds like 4-Benzyloxyanisole (XLogP3 = 3.8) and 1-methoxy-4-(phenoxymethyl)benzene (LogKow = 3.78). A high LogP indicates high lipophilicity. |

| Predicted Aqueous Solubility | Very Low (< 1 mg/L) | Inferred from the high predicted LogP and the known insolubility of benzyl ether in water.[4] |

Part 3: Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to empirically determine the solubility profile of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene, moving from qualitative classification to precise quantitative measurement.

Protocol 1: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's solubility in a range of standard solvents, providing insight into its acid-base character and polarity. The choice of solvents allows for classification based on the widely used system described in organic chemistry laboratory techniques.[5][6][7]

Methodology:

-

Label a series of clean, dry test tubes (10 x 75 mm) for each solvent: Water, 5% NaOH, 5% NaHCO3, 5% HCl, Hexane, Toluene, Ethanol, and Chloroform.

-

Add approximately 20-30 mg of the compound to each test tube.

-

To each tube, add the corresponding solvent in 0.5 mL increments, up to a total of 1.5 mL.

-

After each addition, vigorously agitate the tube for 10-20 seconds.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

For samples tested in water that appear insoluble, solubility in the acidic and basic solutions suggests the compound is basic or acidic, respectively.[5]

Caption: Workflow for Qualitative Solubility Classification.

Protocol 2: Quantitative Aqueous Solubility via Shake-Flask Method

The shake-flask method is a gold-standard "excess solid" technique for determining the thermodynamic equilibrium solubility of a compound.[8] It is the preferred method for regulatory submissions and ensures that a true saturated solution is achieved.

Methodology:

-

Preparation: Add an excess amount of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (e.g., 5-10 mg) to a 10 mL glass vial containing a known volume (e.g., 5 mL) of the desired aqueous medium (e.g., deionized water, or Phosphate-Buffered Saline (PBS) for biological relevance). The excess solid ensures that equilibrium is reached with an undissolved reservoir of the compound.

-

Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to avoid artificially high concentration readings from suspended microparticles.

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the aromatic nature of the compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]

Caption: Workflow for the Shake-Flask Solubility Method.

Part 4: Data Summary and Implications

Based on the theoretical assessment, the following results are anticipated from the execution of the described protocols.

Predicted Qualitative Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | High lipophilicity, lack of H-bond donors. |

| 5% NaOH (aq) | Insoluble | No acidic protons to form a soluble salt. |

| 5% NaHCO3 (aq) | Insoluble | No strongly acidic protons. |

| 5% HCl (aq) | Insoluble | No basic nitrogen to form a soluble salt. |

| Hexane | Soluble | Nonpolar solvent dissolves nonpolar solute. |

| Toluene | Soluble | Aromatic solvent dissolves aromatic solute. |

| Ethanol | Soluble | Moderately polar, can interact with ether oxygens. |

| Chloroform | Soluble | Effective solvent for moderately polar/nonpolar ethers. |

Implications for Research and Drug Development

The predicted low aqueous solubility and high lipophilicity of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene have significant practical implications:

-

For Synthetic Chemists: The compound's excellent solubility in a wide range of organic solvents makes it highly amenable to use in standard organic reactions, simplifying reaction setup and product workup procedures.[9]

-

For Drug Development Professionals: If this molecule were a candidate for pharmaceutical development, its very low aqueous solubility would present a major challenge for oral bioavailability. It would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound. Significant formulation efforts, such as the use of co-solvents, surfactants, or amorphous solid dispersions, would be required to develop a viable dosage form.

Conclusion

While specific experimental solubility data for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is not currently documented in scientific literature, a thorough analysis of its chemical structure provides a clear and confident prediction of its behavior. It is expected to be a lipophilic compound with very poor solubility in aqueous media but high solubility in common organic solvents. This guide provides both the theoretical foundation for this assessment and two robust, step-by-step protocols for the empirical validation and quantitative measurement of its solubility. The execution of these experimental workflows will provide the definitive data required by researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2020).

- CymitQuimica. CAS 539-30-0: Benzyl ethyl ether.

- Unknown.

- ChemicalBook. Benzyl ether CAS#: 103-50-4.

- Sigma-Aldrich. Benzyl ether 98 103-50-4.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PMC. (2012). 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene.

- Chem-Impex. Benzyl ether.

- CompTox Chemicals Dashboard. (2025). 1-methoxy-4-(phenoxymethyl)benzene Properties.

- BLDpharm. 913841-21-1|1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene.

- Sigma-Aldrich. 1-(Benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene.

- PubChem - NIH. 4-Benzyloxyanisole | C14H14O2 | CID 138794.

Sources

- 1. 913841-21-1|1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. CAS 539-30-0: Benzyl ethyl ether | CymitQuimica [cymitquimica.com]

- 4. 二苄醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lifechemicals.com [lifechemicals.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Synthesis and Characterization of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

This technical guide details the synthesis, purification, and characterization of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene . This molecule serves as a critical intermediate in medicinal chemistry, often functioning as a protected "linker" unit or a model compound for lignin depolymerization studies.

The synthesis strategy outlined below prioritizes regiochemical fidelity and scalability , utilizing Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the cost-effective, chirally-neutral starting material.

Executive Summary & Retrosynthetic Analysis

The target molecule is a differentially protected derivative of vanillyl alcohol. The synthesis is designed to install the robust benzyl ether protecting group on the phenol before modifying the benzylic position. This order of operations prevents chemoselectivity issues between the phenolic and aliphatic hydroxyls.

Retrosynthetic Logic

-

Target: 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

-

Disconnection 1 (Etherification): Cleave the aliphatic methyl ether

4-(Benzyloxy)-3-methoxybenzyl alcohol. -

Disconnection 2 (Reduction): Oxidize the alcohol

4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzyl Vanillin). -

Disconnection 3 (Protection): Remove benzyl group

Vanillin.

Reaction Pathway Diagram

Figure 1: Three-step linear synthesis pathway from Vanillin.

Experimental Protocols

These protocols are designed for a 10 mmol scale but are linearly scalable.

Step 1: Benzyl Protection of Vanillin

Objective: Mask the phenolic hydroxyl to prevent interference during subsequent methylation.

-

Reagents: Vanillin (1.52 g, 10 mmol), Benzyl Chloride (1.40 g, 11 mmol), Potassium Carbonate (2.76 g, 20 mmol), Potassium Iodide (cat. 10 mg), DMF (20 mL).

Procedure:

-

Dissolve Vanillin in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add K₂CO₃ and catalytic KI (accelerates the reaction via Finkelstein-like in situ formation of BnI).

-

Add Benzyl Chloride dropwise.

-

Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar benzyl ether (Rf ~0.7).

-

Workup: Pour the mixture into 100 mL ice water. The product will precipitate as a white/off-white solid.

-

Filter, wash with water (3x 20 mL) to remove DMF, and dry in vacuo.

-

Yield Expectation: 90-95%.

Step 2: Reduction to Benzylic Alcohol

Objective: Convert the aldehyde to the alcohol without reducing the aromatic ring or cleaving the benzyl ether.

-

Reagents: Intermediate 1 (2.42 g, 10 mmol), Sodium Borohydride (NaBH₄, 0.42 g, 11 mmol), Methanol (30 mL).

Procedure:

-

Suspend Intermediate 1 in Methanol and cool to 0°C (ice bath).

-

Add NaBH₄ portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Carefully add saturated NH₄Cl solution (10 mL) to destroy excess hydride.

-

Remove Methanol under reduced pressure (rotary evaporator).

-

Extract the residue with Ethyl Acetate (3x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >95% (Quantitative conversion is common).

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Methylate the aliphatic alcohol.

-

Reagents: Intermediate 2 (2.44 g, 10 mmol), Sodium Hydride (60% in oil, 0.48 g, 12 mmol), Methyl Iodide (MeI, 1.70 g, 12 mmol), Anhydrous THF (40 mL).

Procedure:

-

Safety: Perform in a well-ventilated fume hood. MeI is a neurotoxin.

-

Suspend NaH in anhydrous THF at 0°C under Nitrogen/Argon atmosphere.

-

Dissolve Intermediate 2 in 10 mL THF and add dropwise to the NaH suspension. Stir for 30 mins to ensure deprotonation (H₂ evolution ceases).

-

Add Methyl Iodide dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Workup: Quench with water (carefully). Extract with Diethyl Ether (3x 40 mL).

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1). The target is less polar than the alcohol precursor.

Characterization & Structural Validation

The following spectral data confirms the identity of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene .

Nuclear Magnetic Resonance (NMR)

** Solvent:** CDCl₃, 400 MHz.

| Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 – 7.45 | Multiplet | 5H | Benzyl Phenyl Group |

| Aromatic | 6.95 | Doublet (J=8 Hz) | 1H | H-6 (Ortho to O-Bn) |

| Aromatic | 6.85 | Doublet (J=2 Hz) | 1H | H-3 (Ortho to O-Me) |

| Aromatic | 6.78 | dd (J=8, 2 Hz) | 1H | H-5 |

| Benzylic | 5.15 | Singlet | 2H | Ph-CH₂ -O-Ar |

| Benzylic | 4.38 | Singlet | 2H | Ar-CH₂ -OMe |

| Methoxy | 3.90 | Singlet | 3H | Ar-O-CH₃ |

| Methoxy | 3.36 | Singlet | 3H | -CH₂-O-CH₃ |

Interpretation Notes:

-

Distinction of Methoxy Groups: The aromatic methoxy (Ar-OMe) appears downfield (~3.90 ppm) compared to the aliphatic methoxy (~3.36 ppm) due to the resonance donation into the ring.

-

Benzylic Protons: The O-Benzyl protons (~5.15 ppm) are significantly more deshielded than the methoxymethyl protons (~4.38 ppm) due to the adjacent phenyl ring current.

Mass Spectrometry (MS)

-

Technique: GC-MS or ESI-MS.

-

Molecular Ion (M+): m/z 258.13.

-

Key Fragments:

-

m/z 91 (Tropylium ion, C₇H₇⁺) – Characteristic of benzyl groups.

-

m/z 227 (M - OMe) – Loss of the aliphatic methoxy group.

-

Operational Workflow & Logic

The following diagram illustrates the critical decision points and purification logic to ensure high purity (>98%) for drug development applications.

Figure 2: Purification workflow ensuring removal of mineral oil (from NaH) and iodide byproducts.

Troubleshooting & Optimization

-

Problem: Low yield in Step 3 (Methylation).

-

Cause: Incomplete deprotonation of the alcohol or moisture in THF.

-

Solution: Increase NaH stirring time to 45 mins. Ensure THF is distilled over Sodium/Benzophenone or sourced from a solvent purification system (SPS).

-

-

Problem: Appearance of "benzaldehyde" smell in Step 2 product.

-

Cause: Incomplete reduction.

-

Solution: Monitor by TLC.[1] If aldehyde persists, add small excess (0.2 eq) of NaBH₄.

-

-

Alternative Route (Green Chemistry):

-

Instead of NaH/MeI, use MeOH and catalytic H₂SO₄ for Step 3. Benzylic alcohols etherify readily under acidic conditions. However, this risks polymerization of the electron-rich aromatic ring. The NaH route is preferred for pharmaceutical precision.

-

Safety & Toxicology

-

Methyl Iodide (MeI): Highly toxic alkylating agent. Use gloves, goggles, and work strictly in a fume hood.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Quench all glassware with isopropanol before water washing.

-

Target Molecule: Likely biologically active.[2] Handle as a potential irritant.

References

-

Synthesis of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard protocol for phenolic benzylation).

-

Vanillin Reduction: Mohrig, J. R., et al. (2003). "Synthesis of Vanillin Derivatives." Journal of Chemical Education. (NaBH4 reduction protocols).[4]

- Benzylic Etherification: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Williamson Ether Synthesis).

-

Spectral Data Comparison: SDBS (Spectral Database for Organic Compounds). "NMR Spectrum of Vanillyl Alcohol Derivatives." .

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Introduction

The Williamson ether synthesis, a foundational reaction in organic chemistry developed by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This robust SN2 reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkylating agent by an alkoxide or phenoxide ion.[3][4][5] Its enduring importance in both academic research and industrial synthesis, particularly in the pharmaceutical sector, stems from its reliability and broad scope.[1] This document provides a detailed guide for the synthesis of the asymmetrical ether, 1-(benzyloxy)-2-methoxy-4-(methoxymethyl)benzene, a compound with potential applications as an intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated experimental protocol, and strategic considerations for successful synthesis.

Reaction Mechanism and Strategic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5][6] The reaction is initiated by the deprotonation of an alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile. This nucleophile then executes a backside attack on the electrophilic carbon of an alkyl halide, displacing the leaving group in a concerted, single-step process.[5][6]

For the synthesis of an asymmetrical ether such as 1-(benzyloxy)-2-methoxy-4-(methoxymethyl)benzene, a critical strategic decision involves the choice of the alkoxide/phenoxide and the alkyl halide. The two possible retrosynthetic disconnections are:

-

Route A: 2-methoxy-4-(methoxymethyl)phenoxide and benzyl halide.

-

Route B: Benzyloxide and 1-(halomethyl)-2-methoxy-4-(methoxymethyl)benzene.

The success of a Williamson ether synthesis is highly dependent on favoring the SN2 pathway over the competing E2 elimination reaction.[6] Steric hindrance around the electrophilic carbon of the alkyl halide is a primary factor that can promote E2 elimination.[3][6] Therefore, the reactivity of the alkylating agent follows the order: primary > secondary. Tertiary alkyl halides are generally unsuitable as they predominantly lead to alkene formation.[3][4]

Considering these principles, Route A is the more strategic and favorable pathway. Benzyl halides are primary and highly reactive towards SN2 displacement, with minimal propensity for elimination. In contrast, Route B would require the synthesis of a more complex and potentially less stable primary benzylic halide, making Route A the more efficient and practical choice.

Mechanism Visualization

The following diagram illustrates the SN2 mechanism for the preferred synthetic route.

Caption: SN2 mechanism for the synthesis of the target ether.

Experimental Protocol

This protocol details the synthesis of 1-(benzyloxy)-2-methoxy-4-(methoxymethyl)benzene from 2-methoxy-4-(methoxymethyl)phenol and benzyl bromide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Methoxy-4-(methoxymethyl)phenol | 168.19 | 1.00 g | 5.94 | 1.0 |

| Benzyl Bromide | 171.04 | 1.12 g (0.77 mL) | 6.54 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.64 g | 11.88 | 2.0 |

| Acetone | 58.08 | 25 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 25 mL | - | - |

| Brine | - | 25 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | - | - |

Step-by-Step Procedure

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-(methoxymethyl)phenol (1.00 g, 5.94 mmol).

-

Add acetone (25 mL) and stir until the phenol is completely dissolved.

-

Add potassium carbonate (1.64 g, 11.88 mmol) to the solution. The mixture will be a suspension.

-

Attach a reflux condenser to the flask.

Reaction Execution

-

While stirring, add benzyl bromide (0.77 mL, 6.54 mmol) to the mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting phenol indicates reaction completion.

Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (25 mL) and deionized water (25 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (bottom layer).

-

Wash the organic layer with saturated sodium bicarbonate solution (25 mL) to remove any unreacted phenol.

-

Wash the organic layer with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and collect the filtrate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes to afford the pure 1-(benzyloxy)-2-methoxy-4-(methoxymethyl)benzene.

Workflow Visualization

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without promoting significant side reactions.[3] The use of stronger bases like sodium hydride could be employed but requires more stringent anhydrous conditions.[3][7]

-

Solvent Selection: Acetone is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation without hydrogen bonding to the nucleophile, thus maintaining its reactivity.[3] Other dipolar aprotic solvents like DMF or DMSO can also be used and may increase the reaction rate.[3][8]

-

Reaction Monitoring: The use of TLC is a critical step to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to by-product formation and allowing for a timely work-up.

-

Purification Strategy: The aqueous work-up is designed to remove the inorganic by-products and unreacted starting materials. The final purification by column chromatography is a standard and effective method for isolating the desired ether from any remaining impurities.

Conclusion

The Williamson ether synthesis remains a powerful and adaptable tool for the construction of ether linkages. The protocol detailed herein for the synthesis of 1-(benzyloxy)-2-methoxy-4-(methoxymethyl)benzene provides a clear and reliable method for obtaining this target molecule. By understanding the underlying SN2 mechanism and making strategic choices regarding reactants and conditions, researchers can successfully apply this classic reaction to a wide range of synthetic challenges in drug discovery and materials science.

References

-

Williamson ether synthesis - Wikipedia. [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. [Link]

-

-

The Williamson Ether Synthesis - Department of Chemistry, University of Missouri-St. Louis. [Link]

-

-

Williamson Ether Synthesis - ChemTalk. [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. [Link]

-

-

WILLIAMSON SYNTHESIS - PHARMD GURU. [Link]

-

-

Alcohol to Ether using Williamson synthesis (O-Alkylation) - PharmaCompass. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

1-(Benzyloxy)-2,5-bis(chloromethyl)-4-methoxybenzene - National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis - In "Name Reactions in Organic Synthesis" by Jie Jack Li. [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Recrystallization techniques for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Application Note & Protocol

Topic: High-Purity Recrystallization of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (CAS No. 913841-21-1) via recrystallization. This aromatic ether is a valuable synthetic intermediate in various research and development applications, where high purity is paramount.[1][2] We move beyond a simple list of steps to explain the underlying chemical principles, offering a robust framework for optimizing purification outcomes. This guide details two primary protocols—single-solvent and two-solvent recrystallization—and includes systematic procedures for solvent selection, execution, and troubleshooting. The methodologies are designed to be self-validating, enabling researchers to adapt and refine the process for maximum yield and purity.

Foundational Principles: The Science of Recrystallization

Recrystallization is the gold standard for purifying nonvolatile organic solids.[3] The technique is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[4][5][6] The process involves dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[7][8] As this solution slowly cools, the solubility of the target compound decreases, forcing it to precipitate out of the solution and form a crystalline lattice structure.[4][6]

The key to purification lies in the highly ordered nature of a crystal. As the crystal lattice grows, it selectively incorporates molecules of the target compound while excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[3][4] This meticulous self-selection process results in a significant enhancement of purity. The final steps involve isolating the pure crystals by filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor, and drying them thoroughly.[9]

Compound Characteristics & Solvent Selection Rationale

The molecular structure of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene dictates its solubility behavior. The presence of two aromatic rings and multiple ether linkages imparts a predominantly non-polar character, suggesting good solubility in many organic solvents.

| Property | Value | Source |

| CAS Number | 913841-21-1 | [2] |

| Molecular Formula | C₁₆H₁₈O₃ | [2] |

| Molecular Weight | 258.31 g/mol | [2] |

| Physical Form | Expected to be a solid at room temperature | Inferred from related structures[10] |

The Critical Role of the Solvent

The choice of solvent is the most critical factor in a successful recrystallization.[11] An ideal solvent should exhibit the following characteristics:

-

High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[3][12]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[12]

-

Chemical Inertness: The solvent must not react with the compound.[3][13]

-

Volatility: The solvent should have a relatively low boiling point to facilitate easy removal from the purified crystals.[3]

Recommended Solvents for Screening

Given the compound's structure, a preliminary screening should be conducted with the following solvents. This is an empirical process, and small-scale trials are essential.[11]

| Solvent | Boiling Point (°C) | Rationale & Polarity |

| Ethanol | 78 | A polar protic solvent often effective for moderately polar compounds. Frequently used in solvent pairs with water.[12] |

| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar. |

| Toluene | 111 | An excellent solvent for aromatic (aryl) compounds, though its high boiling point can make it difficult to remove completely.[9] |

| Ethyl Acetate | 77 | A moderately polar aprotic solvent, often used in a solvent pair with non-polar solvents like hexane or petroleum ether.[12] |

| Hexane / Heptane | ~69 / ~98 | Non-polar solvents. The target compound is likely to have low solubility in these at room temperature, making them good candidates. |

| Methanol | 65 | A polar protic solvent. Can be effective for compounds with some hydrogen bond accepting capability. |

Protocol I: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a strong temperature coefficient for solubility is identified.

Workflow for Single-Solvent Recrystallization

Caption: Workflow for the single-solvent recrystallization protocol.

Step-by-Step Methodology

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. On a stirring hotplate, add a small portion of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves completely.[8] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.

-

Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

-

Hot Gravity Filtration (Conditional): If activated charcoal was used or if insoluble impurities are visible, this step is necessary. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials before the solution cools and crystallizes prematurely.[8]

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing this step can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

-

Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[9]

-

Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol II: Two-Solvent (Mixed-Solvent) Recrystallization

This method is ideal when no single solvent provides the desired solubility profile. It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[14] A common pair is ethanol (soluble) and water (anti-solvent).[12]

Workflow for Two-Solvent Recrystallization

Caption: Workflow for the two-solvent (mixed-solvent) recrystallization protocol.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude compound in a minimal amount of the boiling "soluble solvent" (e.g., ethanol), as described in Protocol I.

-

Inducing Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

-

Re-solubilization: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[14]

-

Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol. For the washing step (Step 7), use a cold mixture of the two solvents in the same proportion that induced crystallization.

Quality Control & Troubleshooting

Successful recrystallization should yield a product with a sharper melting point and improved appearance (e.g., more defined crystalline structure, loss of discoloration).

| Problem | Potential Cause(s) | Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution cooled too quickly.- The compound is very soluble even in cold solvent. | - Boil off some solvent to re-saturate the solution.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[15][16]- Add a "seed crystal" of pure compound.[15] |

| "Oiling Out" | The melting point of the solid is lower than the boiling point of the solvent, causing it to melt instead of dissolve.[15] | - Re-heat the solution and add more solvent until the oil dissolves completely. Then, allow it to cool slowly.[15]- Try a lower-boiling point solvent. |

| Low Recovery / Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals (which may be less pure).- Ensure the filtration apparatus is sufficiently pre-heated.- Ensure the solution is thoroughly chilled in an ice bath before filtration. |

| Product is still impure | - The chosen solvent system is not effective for the specific impurities present.- The solution cooled too rapidly, trapping impurities in the crystal lattice. | - Re-crystallize the material using a different solvent or solvent pair.- Ensure the initial cooling phase is slow and undisturbed. |

References

- University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from the UCLA Chemistry Department website.

- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.

- University of Colorado Boulder. (n.d.). Crystallization. Retrieved from the CU Boulder Organic Chemistry Department website.

- University of York. (n.d.). Solvent Choice. Retrieved from the University of York Chemistry Teaching Labs website.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Reich, H. J. (n.d.). Tips and Tricks: Recrystallization. Retrieved from the University of Wisconsin-Madison Chemistry Department website.

- SOP: CRYSTALLIZATION. (n.d.). Retrieved from a standard operating procedure document available online.

- Smolecule. (2023, August 19). Buy 1-[(Benzyloxy)methyl]-4-methoxybenzene | 3613-53-4. Retrieved from the Smolecule chemical supplier website.

- Study.com. (n.d.). Crystallization Definition, Process & Examples.

- National Center for Biotechnology Information. (n.d.). 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene.

- Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from the Aakash Institute Chemistry resources.

- LibreTexts. (2022, April 7). 3: Crystallization.

- ECHEMI. (n.d.). 1-Methoxy-4-(methoxymethyl)benzene Formula.

- Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.). Recrystallization.

- BLDpharm. (n.d.). 913841-21-1|1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene.

- CompTox Chemicals Dashboard, EPA. (2025, October 15). 1-methoxy-4-(phenoxymethyl)benzene Properties. Retrieved from the U.S. Environmental Protection Agency website.

- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from the UTSC Chemistry Department website.

- National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(2-methylpropenyl)benzene.

- ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).

- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?

- Sigma-Aldrich. (n.d.). 1-(BENZYLOXY)-2-METHOXY-4-[(E)-2-NITROETHENYL]BENZENE.

- NIST. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8).

- Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene.

- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.

- ChemicalBook. (2025, September 10). 4-Methoxybenzylamine.

- NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-.

Sources

- 1. Buy 1-[(Benzyloxy)methyl]-4-methoxybenzene | 3613-53-4 [smolecule.com]

- 2. 913841-21-1|1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. study.com [study.com]

- 6. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. athabascau.ca [athabascau.ca]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 13. mt.com [mt.com]

- 14. echemi.com [echemi.com]

- 15. rubingroup.org [rubingroup.org]

- 16. reddit.com [reddit.com]

Application Note: Structural Elucidation of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the analysis of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines a detailed, field-proven protocol for sample preparation and data acquisition. It further presents a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds. The note is intended for researchers, scientists, and professionals in drug development engaged in the structural characterization of organic molecules.

Introduction

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Accurate structural confirmation is a critical step in the research and development process, ensuring the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of organic molecules in solution.[1][2][3] This application note details the expected ¹H and ¹³C NMR spectral features of the title compound and provides a robust protocol for their acquisition.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[4]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds due to its excellent dissolving properties.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a 5 mm NMR tube.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference for chemical shift calibration (δ = 0.00 ppm). However, modern spectrometers can also be calibrated against the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Spectral Width | ~16 ppm | ~240 ppm |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s |

| Number of Scans | 16-32 | 1024-4096 |

| Temperature | 298 K | 298 K |

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H8-H12 (Ph-H) | 7.50 - 7.30 | Multiplet | - | 5H |

| H6 | ~6.95 | Doublet | J ≈ 8.0 | 1H |

| H5 | ~6.90 | Doublet of Doublets | J ≈ 8.0, 2.0 | 1H |

| H3 | ~6.85 | Doublet | J ≈ 2.0 | 1H |

| C7-H₂ (Bn-CH₂) | ~5.10 | Singlet | - | 2H |

| C15-H₂ | ~4.45 | Singlet | - | 2H |

| C14-H₃ (Ar-OCH₃) | ~3.90 | Singlet | - | 3H |

| C16-H₃ (-CH₂OCH₃) | ~3.40 | Singlet | - | 3H |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 6.8-7.5 ppm): The five protons of the benzyl group (H8-H12) are expected to appear as a complex multiplet between 7.30 and 7.50 ppm. The three protons on the substituted benzene ring (H3, H5, H6) will show distinct signals due to their different electronic environments. H6 is predicted to be a doublet due to coupling with H5. H5 should appear as a doublet of doublets, being coupled to both H6 and H3. H3 is expected to be a doublet with a smaller coupling constant due to meta-coupling with H5.

-

Benzyloxy Methylene Protons (δ ~5.10 ppm): The two protons of the benzylic methylene group (C7-H₂) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

-

Methoxymethyl Protons (δ ~4.45 and ~3.40 ppm): The methylene protons of the methoxymethyl group (C15-H₂) are expected to appear as a singlet around 4.45 ppm. The methyl protons of this group (C16-H₃) will also be a singlet, shifted further upfield to around 3.40 ppm.

-

Methoxy Protons (δ ~3.90 ppm): The three protons of the methoxy group attached to the aromatic ring (C14-H₃) are predicted to resonate as a singlet around 3.90 ppm.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Data for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 | ~149-150 |

| C8 (ipso-Bn) | ~137 |

| C4 | ~130 |

| C9, C11, C13 (Ph-C) | ~128.6 |

| C10, C12 (Ph-C) | ~128.0 |

| C6 | ~115 |

| C5 | ~114 |

| C3 | ~112 |

| C7 (Bn-CH₂) | ~71 |

| C15 (-CH₂OCH₃) | ~74 |

| C14 (Ar-OCH₃) | ~56 |

| C16 (-CH₂OCH₃) | ~58 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Aromatic Region (δ 110-160 ppm): The spectrum is expected to show eight distinct signals in the aromatic region. The two carbons bearing the oxygen substituents (C1 and C2) are predicted to be the most downfield among the ring carbons. The ipso-carbon of the benzyl group (C8) will be around 137 ppm. The remaining aromatic carbons will appear in the range of 112-130 ppm.

-

Aliphatic Region (δ 55-75 ppm): Four signals are expected in the aliphatic region. The benzylic carbon (C7) and the methylene carbon of the methoxymethyl group (C15) are predicted to appear around 71 ppm and 74 ppm, respectively. The two methoxy carbons (C14 and C16) will be found at approximately 56 ppm and 58 ppm.

Structural Verification Workflow

To experimentally confirm the predicted assignments and validate the structure, a series of two-dimensional (2D) NMR experiments would be invaluable.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

-

COSY (Correlation Spectroscopy): Would reveal the coupling network between the aromatic protons (H5 and H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Would unambiguously link each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations, for instance, from the benzylic methylene protons (C7-H₂) to the aromatic carbons C1 and C8, confirming the connectivity of the benzyloxy group.

Conclusion

This application note has detailed a standard protocol for the acquisition of ¹H and ¹³C NMR spectra and has provided a predictive analysis for the structural elucidation of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene. While experimental data is currently unavailable, the predicted spectra, based on sound chemical principles and data from analogous structures, offer a robust framework for researchers to identify and characterize this molecule. For unambiguous structural confirmation, a suite of 2D NMR experiments is recommended.

References

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-